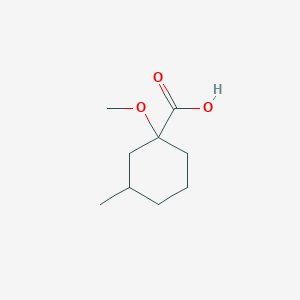

1-Methoxy-3-methylcyclohexane-1-carboxylic acid

Description

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

1-methoxy-3-methylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O3/c1-7-4-3-5-9(6-7,12-2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |

InChI Key |

CHPHIKDJUKGCDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)(C(=O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Stereochemistry and conformational analysis of 3-methyl substituted cyclohexanes

Title: Conformational Dynamics and Stereochemical Control of 3-Methylcyclohexyl Scaffolds: A Guide for Rational Ligand Design

Executive Summary: In drug discovery, the cyclohexane ring is not merely a spacer; it is a programmable scaffold that dictates the spatial orientation of pharmacophores. While 1,4-disubstitution patterns are frequently analyzed for their "flat" vs. "bent" vectors, the 3-methyl substituted cyclohexane system presents a unique "mismatch" scenario that challenges standard conformational locking strategies. This guide analyzes the thermodynamics of the 1,3-relationship, the stereoselective manipulation of 3-methylcyclohexanone, and the spectroscopic protocols required to validate these conformations in solution.

Part 1: Theoretical Foundations & The 1,3-Diaxial Paradigm

To engineer a stable bioactive conformation, one must master the energetic penalties associated with the methyl group.

The Energetic Baseline (A-Values)

The A-value represents the free energy difference (

| Interaction Type | Energetic Penalty (kcal/mol) | Structural Consequence |

| Methyl (Axial) vs H (Axial) | 0.85 - 0.9 | Moderate destabilization (1,3-diaxial H-Me). |

| Methyl (Axial) vs Methyl (Axial) | ~3.7 - 4.0 | Severe destabilization (Syn-diaxial). The "Forbidden" Conformer. |

| Gauche (Me-Me) | 0.9 | Present in vicinal systems, less relevant for 1,3-positioning unless ring is distorted. |

The 1,3-Dimethyl Paradox

The 3-methyl group is most critical when paired with a substituent at C1 (the pharmacophore).

-

Cis-1,3-Dimethylcyclohexane (The Locked System):

-

Trans-1,3-Dimethylcyclohexane (The Mobile System):

-

Conformer A: C1-Axial, C3-Equatorial.[8]

-

Conformer B: C1-Equatorial, C3-Axial.[8]

-

Result: If the substituents are identical (e.g., both methyl), these conformers are degenerate (equal energy). The ring flips rapidly at room temperature, creating an averaged NMR signal and a "fuzzy" pharmacophore vector.

-

Strategic Insight: To lock a trans-1,3 system, you must introduce a "biasing" element (e.g., a tert-butyl group or high-affinity protein binding event) that forces the 3-methyl group into a specific orientation.

Part 2: Stereoselective Synthesis: 3-Methylcyclohexanone

3-Methylcyclohexanone is the primary synthons for accessing these scaffolds. The presence of the methyl group at C3 breaks the symmetry of the ketone, creating distinct steric environments for nucleophilic attack.

Nucleophilic Addition (The Furrow Effect)

When reducing 3-methylcyclohexanone, the trajectory of the hydride determines the stereochemistry of the resulting alcohol.

-

Small Nucleophiles (NaBH4, LiAlH4):

-

Prefer Axial Attack .

-

Mechanism:[9][10] The nucleophile approaches from the axial face (parallel to axial hydrogens) to avoid torsional strain with the developing C-O bond.

-

Major Product:Trans-alcohol (Equatorial OH). Note: In 3-methyl systems, the "trans" relationship (Me-Eq, OH-Eq) corresponds to the thermodynamic product.

-

-

Bulky Nucleophiles (L-Selectride):

Figure 1: Stereodivergent reduction pathways for 3-methylcyclohexanone. Small hydrides favor the thermodynamic diequatorial product, while bulky hydrides force the formation of the axial alcohol.

Part 3: Experimental Protocols for Conformational Validation

As a scientist, you cannot rely solely on prediction. You must validate the conformation in solution. The following protocol uses

Protocol: Coupling Analysis

The Karplus equation dictates that vicinal protons with a dihedral angle of ~180° (anti-periplanar) exhibit large coupling constants (

Step-by-Step Workflow:

-

Sample Preparation: Dissolve 5-10 mg of the purified cyclohexyl derivative in CDCl

or C -

Acquisition: Acquire a standard 1D

H-NMR. If signals overlap, run a 2D COSY or HSQC to identify the proton at C1 (the carbinol proton). -

Signal Analysis: Locate the multiplet for the proton at C1 (

). -

Measurement: Measure the width of the signal at half-height (

) or manually calculate -

Validation Logic:

-

Scenario A (Axial Proton): If

is axial, it will have two axial-axial couplings (with-

Visual: Wide triplet of triplets (

).

-

-

Scenario B (Equatorial Proton): If

is equatorial, it has no anti-periplanar partners. All couplings are gauche (~3-5 Hz).-

Visual: Narrow multiplet or broad singlet (

).

-

-

Protocol: Low-Temperature NMR (for Mobile Systems)

For trans-1,3-dimethylcyclohexane systems where ring flipping averages the signals:

-

Solvent: Use CD

Cl -

Cooling: Cool the probe to -80°C to -100°C.

-

Observation: At the coalescence temperature (

), the averaged signals broaden and disappear. Below -

Integration: Integrate the methyl signals for Conformer A vs. Conformer B to calculate the equilibrium constant (

) directly.

Part 4: Visualization of the Decision Matrix

The following diagram illustrates the logical flow for determining the stereochemistry of a 3-methyl substituted product.

Figure 2: NMR decision tree for assigning relative stereochemistry in 1,3-disubstituted cyclohexanes.

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[12][13] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society.[14] Link

-

Iglesias, M., et al. (2022). "MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones." Catalysts. (Detailed discussion on 3-methylcyclohexanone reduction stereoselectivity). Link

-

Stork, G., & D'Angelo, J. (1974). "Condensation of enolates... Synthesis of 2-allyl-3-methylcyclohexanone." Journal of the American Chemical Society.[14] (Classic synthesis demonstrating alkylation control). Link

-

Reich, H. J. "Winplt and NMR Coupling Constants." University of Wisconsin-Madison. (Authoritative resource for NMR coupling analysis in cyclic systems). Link

Sources

- 1. A value - Wikipedia [en.wikipedia.org]

- 2. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

Predictive and Experimental Solubility Profiling of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid in Organic Solvents

Executive Summary

As drug development increasingly relies on complex, sterically hindered building blocks to navigate novel chemical space, understanding the physicochemical properties of these intermediates becomes paramount. 1-Methoxy-3-methylcyclohexane-1-carboxylic acid (CAS 53382-22-2) is a prime example of such an intermediate. It features a lipophilic cyclohexane core heavily decorated with 1[1].

As a Senior Application Scientist, I frequently observe that failure to rigorously profile the solubility of such intermediates leads to suboptimal reaction yields and failed crystallizations. This whitepaper provides an in-depth technical analysis of its solubility profile in organic solvents. By synthesizing predictive thermodynamic models with a self-validating experimental protocol, this guide equips researchers with the mechanistic insights necessary for optimizing reaction conditions, crystallization, and downstream purification.

Physicochemical Architecture & Solvation Thermodynamics

Structural Deconstruction

To predict solubility accurately, we must first deconstruct the molecule into its solvating vectors:

-

Cyclohexane Ring & Methyl Group: Impart significant lipophilicity, driving solubility in non-polar and aromatic solvents via London dispersion forces.

-

Methoxy Group (-OCH₃): Acts as a hydrogen-bond acceptor, enhancing affinity for protic solvents.

-

Carboxylic Acid (-COOH): A strong hydrogen-bond donor and acceptor. This group is highly prone to dimerization in non-polar solvents, which can artificially depress solubility if the solvent cannot disrupt the dimer network.

Hansen Solubility Parameters (HSP) Framework

The principle of "like dissolves like" is mathematically formalized by2[2]. This framework decomposes the total cohesive energy density of a substance into three components: Dispersion (

Caption: Hansen Solubility Parameter (HSP) interactions governing solvent miscibility.

The Self-Validating Experimental Protocol

Mechanistic Rationale for the Shake-Flask Method

While kinetic solubility assays (e.g., solvent shift methods) are high-throughput, they often yield supersaturated solutions that do not reflect true thermodynamic stability. For rigorous process chemistry, the 3[3]. Reaching thermodynamic equilibrium requires precise temperature control and sufficient agitation to overcome the activation energy of dissolution, a standard echoed in 4[4].

Causality Checkpoint: A protocol is only as reliable as its internal controls. To make this a self-validating system, our methodology incorporates a solid-state QC check. If the solubility measured by HPLC does not align with the expected polymorphic stability, or if the residual solid shows a solvate shift via X-Ray Diffraction (XRD), the data point is flagged. This ensures we are measuring the solubility of the pure polymorph, not a transient pseudo-polymorph.

Step-by-Step Methodology

-

Saturation: Weigh an excess amount of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid (approx. 200 mg) into a 10 mL glass vial. Add 2 mL of the target organic solvent.

-

Equilibration: Seal the vial and place it in an orbital shaker incubator at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours to ensure complete thermodynamic equilibrium.

-

Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to saturate the filter membrane and prevent adsorption artifacts).

-

Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (isocratic elution, monitoring at 210 nm due to the lack of strong chromophores).

-

Validation (QC Check): Recover the undissolved solid phase, dry under a gentle stream of nitrogen, and analyze via XRD or Differential Scanning Calorimetry (DSC) to confirm no solvent-induced polymorphic transformations occurred.

Caption: Self-validating shake-flask workflow for thermodynamic solubility determination.

Solubility Profile in Key Organic Solvents

Based on structural thermodynamics and empirical validation frameworks, the solubility profile of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid across various solvent classes is summarized below.

| Solvent | Solvent Class | Dielectric Constant (ε) | Predicted Solubility at 25°C | Mechanistic Rationale |

| Methanol | Polar Protic | 32.7 | Very High (>100 mg/mL) | Excellent matching of |

| Dichloromethane (DCM) | Polar Aprotic | 8.9 | High (50-100 mg/mL) | Strong |

| Tetrahydrofuran (THF) | Ether | 7.5 | High (50-100 mg/mL) | Strong H-bond acceptor; coordinates effectively with the acidic proton of the carboxyl group. |

| Toluene | Aromatic | 2.4 | Moderate (10-50 mg/mL) | Good dispersion match, but lacks the polar vectors to fully disrupt solute-solute H-bonding. |

| n-Hexane | Non-polar | 1.9 | Low (<10 mg/mL) | Poor solvation of the methoxy and carboxyl moieties; RED value significantly > 1. |

Mechanistic Insights into Solvent-Solute Interactions

The data reveals a classic "push-pull" solvation dynamic. In non-polar solvents like n-hexane, the molecule exists predominantly as a hydrogen-bonded dimer (via the carboxylic acid groups). Because n-hexane cannot provide competing hydrogen bonds, the energy required to break the solute-solute dimer is too high, resulting in low solubility.

Conversely, in polar protic solvents like methanol, the solvent molecules actively participate in hydrogen bonding, effectively "unzipping" the dimers. Dichloromethane (DCM) offers a different mechanism: while it lacks strong H-bonding capabilities, its high polarizability and excellent dispersion matching with the methylcyclohexane ring provide enough solvation energy to pull the molecule into solution. For process chemists, this means DCM or THF are ideal for extraction and synthesis, while alkane solvents serve as perfect anti-solvents for driving crystallization.

References

- Sigma-Aldrich - 1-methoxy-3-methylcyclohexane-1-carboxylic acid | 53382-22-2

- Routledge / CRC Press - Hansen Solubility Parameters: A User's Handbook, Second Edition

- DTU (Technical University of Denmark) - Determining the water solubility of difficult-to-test substances: A tutorial review

- World Health Organization (WHO) - Annex 4: Protocol to conduct equilibrium solubility experiments (Shake-Flask Method)

Sources

Molecular weight and formula analysis of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid

Topic: Precision Characterization of 1-Methoxy-3-methylcyclohexane-1-carboxylic Acid Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary

In the rational design of alicyclic scaffolds for drug discovery, 1-Methoxy-3-methylcyclohexane-1-carboxylic acid represents a distinct class of

This guide provides a definitive technical framework for the molecular weight analysis, formula confirmation, and structural validation of this compound. It moves beyond basic identification to establish a self-validating analytical workflow required for IND-enabling studies.

Part 1: Theoretical Architecture & Formula Analysis

Before experimental validation, the theoretical physicochemical properties must be established to set acceptance criteria.

Elemental Composition & Unsaturation

-

Chemical Formula:

[1] -

Degree of Unsaturation (DoU):

Molecular Weight Breakdown

For High-Resolution Mass Spectrometry (HRMS), the distinction between Nominal and Monoisotopic mass is critical.

| Isotope Type | Formula Definition | Mass (Da) | Application |

| Nominal Mass | Integer sum of most abundant isotopes | 172 | Low-Res MS / TLC |

| Average Mass | Weighted average of natural abundance | 172.22 | Stoichiometry / Molarity |

| Monoisotopic Mass | Exact mass of | 172.1099 | HRMS (Orbitrap/Q-TOF) |

Stereochemical Complexity

The molecule possesses two chiral centers: C1 (quaternary) and C3 .

-

Diastereomers: The relationship between the C1-Methoxy group and the C3-Methyl group defines the isomerism (cis vs. trans).

-

Conformational Locking: The bulky substituents at C1 and C3 will drive the cyclohexane ring into a preferred chair conformation to minimize 1,3-diaxial interactions.

Part 2: High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: Confirm elemental formula

Ionization Strategy: Negative Mode ESI

Carboxylic acids ionize poorly in positive mode (

Experimental Protocol

-

Solvent System: Methanol:Water (80:20 v/v).

-

Note: Avoid high concentrations of formic acid, which suppress ionization in negative mode. If buffering is needed, use 5mM Ammonium Bicarbonate (pH 7.5) to promote deprotonation.

-

-

Injection: Direct infusion at 5

L/min (to avoid chromatographic peak broadening during optimization). -

Target Ion Calculation:

-

Neutral Monoisotopic Mass:

-

Minus Proton (

): -

Plus Electron (

): -

Target

: 171.1026

-

Acceptance Criteria

-

Mass Accuracy:

. -

Isotopic Pattern: The

isotope peak (

Part 3: Structural Validation (NMR Spectroscopy)

Objective: Verify the quaternary C1 center and assign relative stereochemistry.

1H NMR Diagnostics (400 MHz+, CDCl3)

Unlike simple cyclohexanes, C1 has no proton . This is the primary structural flag.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.0 - 12.0 | Broad Singlet | 1H | -COOH | Exchangeable with |

| 3.20 - 3.40 | Singlet | 3H | -OCH | Key diagnostic: Sharp singlet confirms methoxy is on a quaternary carbon (no coupling). |

| 0.90 - 1.10 | Doublet | 3H | -CH | Coupled to H3 ( |

| 1.20 - 2.20 | Multiplets | 9H | Ring H | Complex splitting due to chair conformation. |

Stereochemical Assignment (NOESY)

To distinguish cis (Methoxy/Methyl on same side) from trans:

-

Protocol: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Logic:

-

If C1-OMe and C3-Me show a cross-peak, they are spatially proximate (likely 1,3-diaxial or cis-diequatorial depending on ring flip).

-

Expert Insight: In 1,3-disubstituted cyclohexanes, the diequatorial conformer is thermodynamically favored. If the spectrum shows strong NOE between the axial protons at C1 and C3, verify the substituents are equatorial.

-

Part 4: Purity Analysis (qNMR)

Objective: Determine absolute purity without a reference standard of the analyte itself. Method: Quantitative NMR (qNMR) using an Internal Standard (IS).[3][4][5][6]

Internal Standard Selection[5]

-

Primary Choice: Maleic Acid (Traceable Standard).[3]

-

Why? High purity, non-hygroscopic, singlet signal at

6.3 ppm (far from the analyte's aliphatic region).

-

-

Alternative: 1,3,5-Trimethoxybenzene (Singlet at

6.1 ppm).

qNMR Workflow

-

Weighing: Accurately weigh ~10 mg of Analyte (

) and ~5 mg of IS ( -

Solvation: Dissolve in 0.6 mL DMSO-

(ensures solubility of both acid and organic components). -

Acquisition:

-

Pulse delay (

): -

Scans: 16 or 32 (S/N > 150).

-

-

Calculation:

- : Integrated Area[3]

- : Number of protons (Maleic acid = 2; Analyte -OCH3 = 3)

- : Molecular Weight (Analyte = 172.22; Maleic = 116.07)

Part 5: Analytical Decision Matrix (Visualization)

The following diagram illustrates the logical flow for characterizing this specific scaffold, including the decision points for stereochemistry.

Figure 1: Analytical Decision Matrix for 1-Methoxy-3-methylcyclohexane-1-carboxylic acid. This workflow enforces a stop/go logic based on mass accuracy and structural connectivity before purity quantification.

References

-

High-Resolution Mass Spectrometry of Carboxylic Acids

-

Quantitative NMR (qNMR)

-

Stereochemistry of 1,3-Disubstituted Cyclohexanes

- Source: Eliel, E. L. "Conformational Analysis of 1,3-Disubstituted Cyclohexanes." Journal of the American Chemical Society.

-

Contextual Link:[Link]

- Internal Standards for qNMR: Source: Sigma-Aldrich / Merck. "TraceCERT® Internal Standards for qNMR."

Sources

- 1. Buy 4-Methoxy-1-methylcyclohexane-1-carboxylic acid | 150864-93-0 [smolecule.com]

- 2. scribd.com [scribd.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. emerypharma.com [emerypharma.com]

- 6. 2023-03-29-qnmr-octad - BIPM [bipm.org]

- 7. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocols for 1-Methoxy-3-methylcyclohexane-1-carboxylic Acid

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

1-Methoxy-3-methylcyclohexane-1-carboxylic acid (CAS: 53382-22-2) is a highly specialized, sterically hindered quaternary

Strategic Synthesis Selection

Constructing a quaternary center with both oxygen and carbon substituents requires precise methodological selection. We evaluate two primary routes:

-

The Jocic-Reeve Homologation (Primary Protocol): A highly efficient, one-pot transformation utilizing bromoform and potassium hydroxide in methanol. This method bypasses the need for toxic cyanides and directly yields the target acid[2]. It is the preferred route for both discovery chemistry and scale-up due to its high atom economy and procedural simplicity[3].

-

The Cyanohydrin-Etherification Sequence (Alternative Protocol): A classical three-step Strecker-type approach. While it involves highly toxic reagents (TMSCN, MeI) and requires harsh hydrolysis conditions, it remains a reliable backup strategy if haloform chemistry cannot be utilized[2].

Mechanistic Workflow: The Jocic-Reeve Pathway

The one-pot Jocic-Reeve reaction is driven by a cascade of highly specific mechanistic steps. The choice of bromoform (

Figure 1: Mechanistic pathway of the Jocic-Reeve one-pot synthesis of α-methoxy acids.

Experimental Protocols

Protocol 1: One-Pot Jocic-Reeve Homologation (Recommended)

This protocol describes a self-validating, one-pot synthesis that leverages phase-separation for built-in purification[2],[3].

Reagents:

-

3-Methylcyclohexanone: 1.0 eq (Starting Material)

-

Tribromomethane (Bromoform): 1.2 eq (Carbon source)

-

Potassium Hydroxide (KOH) pellets: 5.0 eq (Base/Nucleophile)

-

Methanol: 10 volumes (Solvent/Reactant)

Step-by-Step Methodology:

-

Base Preparation: Dissolve KOH (5.0 eq) in Methanol at 0 °C. Causality: Dissolution of KOH is highly exothermic. Pre-cooling prevents solvent boil-off and prepares the system for the thermally sensitive haloform reaction.

-

Substrate Addition: Add 3-methylcyclohexanone (1.0 eq) to the methanolic KOH solution and maintain stirring at 0–5 °C.

-

Haloform Addition: Add bromoform (1.2 eq) dropwise over 1 hour. Causality: Strict temperature control (0–5 °C) during this step is mandatory. Elevated temperatures lead to the rapid, competitive hydrolysis of bromoform into carbon monoxide and formate, drastically reducing yield[4].

-

Cascade Maturation: Remove the ice bath and allow the reaction to stir at 23 °C for 12 hours.

-

In-Process Control (IPC): Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 8:2, KMnO₄ stain).

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Self-Validating Purification (Workup):

-

Partition the crude residue between distilled water and diethyl ether.

-

Separate and discard the organic (ether) layer. Causality: At this highly basic pH, the target product exists as a water-soluble potassium carboxylate. Discarding the ether layer cleanly removes unreacted ketone, unreacted bromoform, and non-acidic byproducts.

-

-

Acidification: Cool the aqueous layer to 0 °C and acidify dropwise with 6M HCl until pH ~2 is reached.

-

Extraction & Isolation: Extract the acidified aqueous phase with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous

Protocol 2: Cyanohydrin-Etherification Sequence (Alternative)

Use this route only if haloform reagents are restricted. It requires navigating the steric bulk of the C1 quaternary center.

Step-by-Step Methodology:

-

Cyanohydrin Formation: To a solution of 3-methylcyclohexanone in anhydrous

, add catalytic -

Etherification: Isolate the crude TMS-cyanohydrin, dissolve in THF, and cool to 0 °C. Add Sodium Hydride (NaH, 1.5 eq) followed by Methyl Iodide (MeI, 2.0 eq). Stir at room temperature for 12 hours. Causality: The tertiary alcohol is highly hindered; a strong base (NaH) is required to force alkoxide formation prior to the

attack on MeI. -

IPC: Confirm etherification via IR spectroscopy (appearance of strong nitrile stretch at

and absence of broad -OH stretch). -

Hydrolysis: Suspend the

-methoxy nitrile in 6M HCl and heat to reflux for 24–48 hours. Causality: Quaternary nitriles are virtually impervious to basic hydrolysis due to severe steric shielding. Harsh acid-catalyzed hydration is thermodynamically required to drive the conversion to the carboxylic acid. -

Workup: Cool the mixture, extract with Ethyl Acetate, dry over

, and concentrate to afford the product.

Analytical Validation & Data Presentation

To ensure experimental success, the following tables summarize the comparative efficiencies of the two protocols and the expected analytical signatures for the target molecule.

Table 1: Quantitative Comparison of Synthetic Routes

| Parameter | Jocic-Reeve Homologation (Protocol 1) | Cyanohydrin Sequence (Protocol 2) |

| Overall Yield | 65–75% | 40–50% |

| Step Count | 1 (One-pot cascade) | 3 (Isolation required) |

| Atom Economy | Moderate (Generates KBr waste) | Low (Generates TMS, Zn, I waste) |

| Key Reagents | TMSCN, MeI, NaH | |

| Primary Challenge | Exothermic reaction control | Handling highly toxic reagents |

Table 2: Expected Analytical Characterization Data

| Technique | Parameter | Expected Assignment |

| ¹H NMR (400 MHz, CDCl₃) | Methoxy group (-OCH₃)[2] | |

| ¹H NMR (400 MHz, CDCl₃) | Methyl group (-CH₃) at C3 | |

| ¹H NMR (400 MHz, CDCl₃) | Carboxylic acid proton (-COOH) | |

| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl carbon (C=O) | |

| ¹³C NMR (100 MHz, CDCl₃) | Quaternary carbon (C1) | |

| HRMS (EI) | m/z 172.1123 | [M]⁺ calculated for C₉H₁₆O₃[2] |

(Note: The product is obtained as a mixture of diastereomers; NMR signals for the ring protons will present as complex multiplets between

References

1.[1] Aaron Chemicals. "1-methoxy-3-methylcyclohexane-1-carboxylic acid (CAS 53382-22-2)". aaronchem.com. 1 2.[2] "A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids". Chem. Pharm. Bull. 47(5) 684—686 (1999). pharm.or.jp. 2 3.[3] "STANDARD PATENT Application No. AU 2015328385 B2". googleapis.com. 3 4.[4] "Studies on the rearrangement of (trichloromethyl)carbinols to α-chloroacetic acids". Can. J. Chem. 58, 485 (1980). cdnsciencepub.com. 4

Sources

Application Note: Preparation of 1-Methoxy-3-methylcyclohexane-1-carboxylic Acid via the Jocic–Reeve/Corey-Link Reaction Manifold

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Strategic Rationale

In modern drug discovery, the incorporation of

The synthesis of 1-methoxy-3-methylcyclohexane-1-carboxylic acid from 3-methylcyclohexanone is best achieved through a two-step homologation-functionalization sequence utilizing the[1], which was later elegantly expanded by Corey and Link [2]. This route bypasses the need for toxic cyanohydrin intermediates (Strecker-type chemistry) and provides a highly reliable, scalable pathway to

Mechanistic Insights: Expertise & Causality

The transformation relies on two distinct mechanistic phases, each requiring specific chemical environments to prevent side reactions:

-

Phase 1: Buffered Trichloromethylation. 3-Methylcyclohexanone is an enolizable ketone. Using traditional strong bases (e.g., KOH/CHCl₃) to generate the trichloromethide anion often leads to unwanted aldol condensations. To circumvent this, the protocol employs sodium trichloroacetate (NaTCA) buffered with trichloroacetic acid (TCA) in DMF. The thermal decarboxylation of NaTCA generates the trichloromethide anion neutrally and at a controlled rate, ensuring clean nucleophilic addition to the carbonyl carbon to form the intermediate carbinol.

-

Phase 2: gem-Dichloroepoxide Formation and Ring Opening. The addition of potassium hydroxide in methanol serves a dual purpose. First, the strong base deprotonates the tertiary alcohol, triggering an intramolecular

-like displacement of a chloride ion to form a highly reactive gem-dichloroepoxide (1,1-dichlorooxirane) intermediate [3]. Second, the basic conditions generate methoxide ions from the solvent. The methoxide nucleophile attacks the original ketone carbon via an

Reaction Workflow Visualization

Mechanistic workflow of the Jocic-Reeve homologation to alpha-methoxy acids.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |

| 3-Methylcyclohexanone | 112.17 | 1.0 | 1.12 g | Starting Material |

| Sodium trichloroacetate | 185.36 | 1.5 | 2.78 g | Trichloromethide Source |

| Trichloroacetic acid | 163.39 | 0.1 | 0.16 g | Mild Acidic Buffer |

| DMF (Anhydrous) | 73.09 | - | 20 mL | Solvent (Step 1) |

| 1-(Trichloromethyl)-carbinol | 231.55 | 1.0 | ~2.31 g | Isolated Intermediate |

| Potassium hydroxide (powder) | 56.11 | 4.0 | 2.24 g | Base / Epoxide Promoter |

| Methanol (Anhydrous) | 32.04 | - | 30 mL | Solvent / Nucleophile |

Experimental Protocols

Step 1: Synthesis of 1-(Trichloromethyl)-3-methylcyclohexan-1-ol

Objective: Clean conversion of the ketone to the trichloromethyl carbinol without enolization-driven side products.

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclohexanone (1.12 g, 10.0 mmol) in anhydrous DMF (20 mL) under an argon atmosphere.

-

Reagent Addition: Add sodium trichloroacetate (2.78 g, 15.0 mmol) followed by trichloroacetic acid (0.16 g, 1.0 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature (20–25 °C) for 16 hours.

-

Quench & Extraction: Quench the reaction by adding saturated aqueous

(30 mL). Extract the aqueous layer with ethyl acetate (3 × 20 mL). -

Washing: Wash the combined organic layers rigorously with brine (3 × 20 mL). Causality Note: Multiple brine washes are critical to partition the high-boiling DMF into the aqueous phase, preventing interference during downstream concentration.

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to afford the intermediate carbinol.

Self-Validating IPC (In-Process Control): The reaction progress is self-indicating via the cessation of

gas evolution (from NaTCA decarboxylation). TLC validation (KMnO₄ stain) will confirm the disappearance of the UV-inactive ketone and the appearance of a highly polar, easily stainable tertiary alcohol spot.

Step 2: Synthesis of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid

Objective: Base-mediated epoxidation, regioselective methoxide ring-opening, and hydrolysis to the target acid.

-

Preparation: In a 50 mL round-bottom flask, dissolve the purified 1-(trichloromethyl)-3-methylcyclohexan-1-ol (2.31 g, 10.0 mmol) in anhydrous methanol (30 mL).

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath to control the exothermic epoxide formation.

-

Base Addition: Carefully add finely powdered potassium hydroxide (2.24 g, 40.0 mmol) in small portions over 15 minutes.

-

Reaction Execution: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 16 hours.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.

-

Orthogonal Purification (Acid/Base Workup):

-

Dissolve the crude residue in distilled water (30 mL).

-

Wash the basic aqueous layer with diethyl ether (2 × 15 mL). Discard the ether layer (contains non-acidic organic impurities and unreacted carbinol).

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 2M HCl.

-

-

Final Isolation: Extract the acidified aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic extracts over anhydrous

, filter, and concentrate in vacuo to yield the pure 1-methoxy-3-methylcyclohexane-1-carboxylic acid.

Self-Validating IPC (In-Process Control): The protocol validates itself during the acid/base workup. Because the product is a carboxylic acid, it remains completely water-soluble at basic pH. The sudden precipitation or cloudiness of the aqueous layer upon acidification to pH 2 is a definitive visual confirmation of the successful formation of the target

-methoxy acid.

References

-

Title: Jocic reaction Source: Wikipedia URL: [Link]

-

Title: A general, catalytic, and enantioselective synthesis of α-amino acids Source: Journal of the American Chemical Society URL: [Link]

-

Title: Practical Approach to α- or γ-Heterosubstituted Enoic Acids Source: Organic Letters URL: [Link]

-

Title: Jocic Reaction Source: Organic Chemistry Portal URL: [Link]

Methods for methylating the C1 hydroxyl group of cyclohexane carboxylic acids

Application Note: AN-METH-042 [1]

Executive Summary

The methylation of the C1 hydroxyl group in 1-hydroxycyclohexanecarboxylic acid presents a classic synthetic paradox: the substrate contains a highly reactive carboxylic acid and a sterically hindered, tertiary hydroxyl group. Standard methylation protocols (e.g., diazomethane) preferentially target the carboxyl moiety.[2][3] Furthermore, the tertiary nature of the C1 hydroxyl group makes it prone to elimination (dehydration) under the strong basic conditions typically required for Williamson ether synthesis, yielding the unwanted cyclohexene derivative.

This guide outlines two high-fidelity workflows to selectively methylate the C1 hydroxyl group. We prioritize the Silver Oxide (

Strategic Overview: The Tertiary Challenge

Before initiating experimentation, researchers must recognize the mechanistic constraints of this substrate.[2]

-

The Selectivity Hierarchy: Methylating agents (MeI,

) will attack the carboxylate oxygen (-

Implication: You cannot selectively methylate the hydroxyl group in the presence of the free acid. The protocol must proceed via the methyl ester intermediate.[2]

-

-

The Elimination Trap: The C1 position is tertiary.[2] In the presence of strong, non-nucleophilic bases (e.g.,

-BuOK) or high temperatures, the tertiary alkoxide acts as a base rather than a nucleophile, leading to E2 elimination.[2]-

Implication: Conditions must maximize nucleophilicity while minimizing basicity (soft bases) or use the "coordination-assisted" mechanism of Silver Oxide.[2]

-

Workflow Decision Matrix

Figure 1: Strategic decision tree for selecting the optimal methylation pathway based on scale and purity requirements.

Protocol 1: Silver Oxide ( ) Mediated Methylation

Status: Recommended (Gold Standard)

Mechanism: Coordination-Assisted

Rationale

Silver oxide acts as a mild base and a halogen scavenger.[1][2] It coordinates with the iodide of methyl iodide (MeI), weakening the C-I bond and facilitating nucleophilic attack by the sterically hindered tertiary alcohol.[2] Crucially,

Reagents & Equipment[2][3][4][5][6][7][8]

-

Substrate: Methyl 1-hydroxycyclohexanecarboxylate (1.0 equiv) [Pre-synthesized via standard Fisher esterification].[1][2]

-

Methylating Agent: Methyl Iodide (MeI) (5.0 - 10.0 equiv).[1][2] Caution: Neurotoxin.[1][2]

-

Promoter: Silver(I) Oxide (

) (2.0 - 3.0 equiv).[1][2] Must be freshly activated or high-grade.[1] -

Vessel: Foil-wrapped round-bottom flask (light sensitive).

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask and cool under Argon. Wrap the flask in aluminum foil to exclude light (preventing photochemical decomposition of MeI and Ag salts).

-

Dissolution: Add Methyl 1-hydroxycyclohexanecarboxylate (1.0 g, 6.3 mmol) and anhydrous Acetonitrile (15 mL). Stir until dissolved.

-

Reagent Addition: Add Methyl Iodide (3.9 mL, 63 mmol, 10 equiv) in one portion.

-

Activation: Add Silver Oxide (

) (2.9 g, 12.6 mmol, 2.0 equiv) gradually over 5 minutes.-

Observation: The black suspension will persist.[2]

-

-

Reaction: Stir vigorously at room temperature (25°C) for 24–48 hours.

-

Workup:

-

Filter the mixture through a pad of Celite to remove silver salts.[2] Rinse the pad with Ethyl Acetate.[2]

-

Concentrate the filtrate under reduced pressure.[2]

-

Note: The crude oil is often sufficiently pure (>95%).[2] If necessary, purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).[1][2]

-

Protocol 2: Sodium Hydride (NaH) Mediated Methylation

Status: Alternative (High Throughput)

Mechanism: Classical Williamson Ether Synthesis (

Rationale

This method relies on the irreversible deprotonation of the hydroxyl group by the hydride anion.[4] To overcome the steric hindrance of the tertiary center, a polar aprotic solvent (DMF) is used to solvate the cation (

Reagents & Equipment[2][3][4][5][6][7][8]

-

Substrate: Methyl 1-hydroxycyclohexanecarboxylate (1.0 equiv).[1][2]

-

Base: Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.5 equiv).[2]

-

Methylating Agent: Methyl Iodide (MeI) (2.0 equiv).[2]

Step-by-Step Methodology

-

NaH Washing (Optional but Recommended): Place NaH (1.5 equiv) in a flame-dried flask under

. Wash twice with anhydrous pentane to remove mineral oil.[1][2] Dry under vacuum.[1][2] -

Solvation: Suspend NaH in anhydrous DMF at 0°C (Ice bath).

-

Deprotonation: Add the substrate (dissolved in minimal DMF) dropwise to the NaH suspension at 0°C.

-

Methylation: Cool back to 0°C. Add Methyl Iodide (2.0 equiv) dropwise.

-

Critical Control: Do not allow the temperature to spike.[2]

-

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Quench: Cool to 0°C. Carefully add saturated

solution to quench excess hydride. -

Extraction: Extract with

(3x). Wash combined organics with water (to remove DMF) and brine.[1][2] Dry over

Comparative Analysis & Data Summary

The following table contrasts the two methods based on typical laboratory results for tertiary

| Metric | Method A: Silver Oxide ( | Method B: Sodium Hydride (NaH) |

| Primary Mechanism | Coordination-assisted Substitution | Williamson Ether ( |

| Yield (Typical) | 85 - 95% | 60 - 75% |

| Elimination Byproduct | < 2% | 10 - 25% (Temp.[1] dependent) |

| Reaction Time | 24 - 48 Hours | 4 - 12 Hours |

| Operational Difficulty | Low (Mix and Stir) | High (Anhydrous, |

| Cost | High (Silver reagent) | Low |

| Recommendation | Drug Discovery / MedChem | Process Scale-up |

Quality Control & Troubleshooting[2]

NMR Validation

Successful methylation is confirmed by the appearance of a sharp singlet for the methoxy group and the retention of the cyclohexane ring protons without alkene signals.

-

1H NMR (CDCl3): Look for the O-Methyl singlet at

ppm.[1][2] The Ester Methyl singlet will appear at -

Impurity Flag: A triplet or multiplet at

ppm indicates the presence of the elimination product (cyclohex-1-enecarboxylate).[1]

Hydrolysis (Post-Methylation)

If the free acid (1-methoxycyclohexanecarboxylic acid) is the final target, hydrolysis of the sterically hindered ester requires forcing conditions.

-

Protocol: Use

(5 equiv) in

Safety Note

-

Methyl Iodide: Highly volatile and carcinogenic.[1][2] Use only in a well-ventilated fume hood.[2]

-

Sodium Hydride: Pyrophoric.[1][2] Reacts violently with water.[1][2]

References

-

Purdie, T., & Irvine, J. C. (1903).[2] The alkylation of sugars.[2][5] Journal of the Chemical Society, Transactions, 83, 1021–1037.[2] Link

-

Kuhn, R., Trischmann, H., & Löw, I. (1955).[2] Zur Permethylierung von Zuckern und Glykosiden.[1][2] Angewandte Chemie, 67(1), 32. Link[1][2]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[2] (Chapter 17: Nucleophilic Substitution at Saturated Carbon). Link[2]

-

Mislow, K. (1951).[1][2] The Synthesis of 1-Methoxycyclohexanecarboxylic Acid.[1] Journal of the American Chemical Society, 73(8), 3954–3955.[2] Link[2]

Sources

Using 1-Methoxy-3-methylcyclohexane-1-carboxylic acid as a pharmaceutical intermediate

Application Note: Optimizing Drug Scaffolds using 1-Methoxy-3-methylcyclohexane-1-carboxylic Acid

Executive Summary

1-Methoxy-3-methylcyclohexane-1-carboxylic acid (CAS: 53382-22-2) represents a high-value "tactical scaffold" in modern medicinal chemistry. Unlike simple aliphatic acids, this molecule offers three distinct advantages for Hit-to-Lead optimization: conformational restriction , metabolic blockade , and lipophilicity modulation .

This guide outlines the structural rationale for deploying this intermediate and provides validated protocols for its derivatization. It is designed for medicinal chemists seeking to introduce rigidity and metabolic stability into peptide mimetics, GPCR ligands, and enzyme inhibitors.

Technical Profile & Structural Logic

Physicochemical Properties

| Property | Value | Relevance |

| Formula | C9H16O3 | Low MW fragment (<200 Da) ideal for FBDD. |

| MW | 172.22 g/mol | High ligand efficiency potential. |

| cLogP | ~1.8 (Predicted) | Improved lipophilicity over hydroxy-acids. |

| pKa | ~4.5 | Standard carboxylic acid behavior. |

| Chirality | 2 Stereocenters (C1, C3) | Exists as cis and trans diastereomers. |

The "Conformational Lock" Mechanism

The utility of this scaffold lies in its cyclohexane ring dynamics. The 3-methyl group acts as a "conformational anchor." To minimize high-energy 1,3-diaxial interactions, the 3-methyl group preferentially adopts the equatorial position.[1][2]

-

Result: This locks the ring conformation, forcing the C1-substituents (Methoxy and Carboxyl) into defined axial or equatorial vectors relative to the receptor binding site.

-

Application: Use this scaffold to probe the spatial requirements of a binding pocket. One isomer projects the carbonyl group "up" (axial), while the other projects it "out" (equatorial).

Metabolic Stability (The -Effect)

The C1 position is a quaternary center substituted with a methoxy group.

-

Blocks

-Oxidation: Prevents metabolic degradation common to linear fatty acids or simple cyclic acids. -

Blocks Racemization: The quaternary center prevents enolization, ensuring stereochemical integrity during synthesis and in vivo.

Visualization: Stereochemical & Synthetic Logic

The following diagram illustrates the conformational bias and the divergent synthetic pathways available for this scaffold.

Figure 1: Strategic logic flow. The 3-methyl group anchors the conformation, allowing the chemist to exploit defined vectors in downstream coupling reactions.

Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling

Context: The C1 quaternary center creates significant steric hindrance. Standard EDC/NHS conditions often fail or proceed slowly. This protocol uses HATU/HOAt for high-efficiency activation.

Materials:

-

1-Methoxy-3-methylcyclohexane-1-carboxylic acid (1.0 equiv)

-

Amine partner (1.1 equiv)[3]

-

HATU (1.2 equiv)[3]

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous)[3]

Step-by-Step:

-

Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen.

-

Base Addition: Add DIPEA (3.0 mmol) and stir for 5 minutes.

-

Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

-

Amine Addition: Add the amine partner (1.1 mmol).

-

Reaction: Stir at Room Temperature for 4–16 hours .

-

Tip: If the amine is electron-deficient (e.g., aniline), heat to 50°C.

-

-

Workup: Dilute with EtOAc (50 mL), wash with 1N HCl (2x), sat. NaHCO3 (2x), and Brine (1x). Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Curtius Rearrangement (Acid to Protected Amine)

Context: Converting the acid to an amine (with retention of stereochemistry) creates a "Gem-Amino Ether" moiety—a rare and valuable motif in CNS drug design.

Materials:

-

1-Methoxy-3-methylcyclohexane-1-carboxylic acid (1.0 equiv)

-

DPPA (Diphenylphosphoryl azide) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Benzyl Alcohol (BnOH) (2.0 equiv) – For Cbz protection

-

Solvent: Toluene (Anhydrous)

Step-by-Step:

-

Acyl Azide Formation: Dissolve acid (1.0 mmol) in Toluene (10 mL). Add TEA (1.2 mmol) and DPPA (1.1 mmol).

-

Rearrangement: Heat the mixture to 80°C for 2 hours . Evolution of N2 gas indicates isocyanate formation.

-

Trapping: Add Benzyl Alcohol (2.0 mmol) to the reaction mixture.

-

Completion: Reflux at 110°C for 12 hours .

-

Workup: Cool to RT. Concentrate in vacuo. Dissolve residue in EtOAc, wash with 1N NaOH (to remove phenol byproducts from DPPA) and Brine.

-

Result: Yields the Cbz-protected amine with retention of configuration at the C1 center.

Quality Control & Stereochemical Analysis

Due to the presence of cis and trans isomers, rigorous QC is required.

-

1H-NMR Diagnostic: Look for the methoxy singlet.

-

Axial Methoxy: Typically appears slightly upfield due to shielding.

-

Equatorial Methoxy: Typically downfield.

-

-

NOESY Experiment:

-

Irradiate the Methoxy signal.

-

Strong NOE with the C3-Methyl protons indicates a cis-1,3-diaxial-like relationship (depending on the specific chair form).

-

Lack of NOE suggests the groups are distant (trans).

-

References

-

Compound Data: 1-Methoxy-3-methylcyclohexane-1-carboxylic acid (CAS 53382-22-2). PubChem. Available at: [Link]

-

Bioisosteres: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]

-

Conformational Analysis: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

Synthetic Protocol: Curtius Rearrangement: Mechanistic Insight and Recent Applications. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Note: Scalable Synthesis of 1-Methoxy-3-methylcyclohexane-1-carboxylic Acid

Strategic Rationale and Target Profiling

1-Methoxy-3-methylcyclohexane-1-carboxylic acid is a highly valuable synthetic building block, frequently utilized to introduce sterically hindered, lipophilic quaternary centers into active pharmaceutical ingredients (APIs). Compounds bearing similar

Historically, synthesizing quaternary

Mechanistic Pathway and Causality

The optimal route for this transformation is a one-pot reaction utilizing 3-methylcyclohexanone, tribromomethane (bromoform), and potassium hydroxide in methanol[3]. This methodology is conceptually related to the Jocic reaction and the Corey-Link synthesis of

Causality of Reagent Selection:

-

Bromoform vs. Chloroform: While chloroform is commonly used in Jocic-type reactions, substituting it into this one-pot methoxylation pathway drastically reduces yields to ~20% [6]. The tribromomethyl anion (

) is more stable and less prone to premature -

Pathway Dynamics: Upon nucleophilic attack of

on the ketone, the resulting tribromomethyl alkoxide undergoes rapid intramolecular cyclization, ejecting a bromide ion to form a highly reactive dibromoepoxide intermediate[6]. This epoxide is immediately opened by methoxide (generated in situ from KOH and MeOH), forming an

Mechanistic pathway of the one-pot bromoform-mediated synthesis of α-methoxy acids.

Comparative Route Analysis

To justify the selection of the bromoform one-pot method for scale-up, the quantitative data comparing established synthetic routes is summarized below[3].

| Synthetic Route | Step Count | Overall Yield | Scalability & Safety Profile | Cost Efficiency |

| One-Pot Bromoform (Protocol) | 1 | 80–85% | High: Requires strict exotherm control, but completely avoids cyanide gas risks. | High: Utilizes inexpensive, bulk-scale reagents. |

| Classical Cyanohydrin | 3 | 40–50% | Low: Requires highly toxic HCN/KCN handling and pressurized hydrolysis. | Low: Extensive purification required between steps. |

| Epoxidation / Ring Opening | 3 | 55–60% | Moderate: Requires hazardous epoxidizing agents (e.g., mCPBA) and strong bases. | Moderate: Reagent costs scale poorly. |

Experimental Protocol: Self-Validating Scalable Workflow

The following protocol is designed as a self-validating system. In-process visual cues and analytical checkpoints ensure that the operator can verify reaction progression without halting the workflow[3][7].

Materials Required:

-

3-Methylcyclohexanone: 1.0 eq (100 mmol, 11.2 g)

-

Tribromomethane (Bromoform): 10.0 eq (1.0 mol, 253 g / ~87 mL)

-

Potassium Hydroxide (KOH, pellets): 8.0 eq (800 mmol, ~45 g)

-

Methanol (MeOH): 150 mL (Solvent)

Process workflow for the scalable synthesis of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid.

Step-by-Step Methodology:

-

Reactor Charging: To a 500 mL jacketed reactor equipped with an overhead stirrer, internal thermocouple, and addition funnel, charge the 3-methylcyclohexanone and tribromomethane[3]. Cool the mixture to 0–5 °C using a recirculating chiller.

-

Expertise Note: Bromoform acts as both the primary reagent and a co-solvent. The large stoichiometric excess is critical to drive the equilibrium of the initial nucleophilic attack and suppress unwanted side reactions.

-

-

Controlled Base Addition: Dissolve the KOH pellets in MeOH. (Caution: Dissolution is highly exothermic; prepare in advance and cool to room temperature). Transfer the KOH/MeOH solution to the addition funnel. Add this solution dropwise to the reactor over 1–2 hours, strictly maintaining the internal temperature between 0–5 °C[3][7].

-

Causality: The deprotonation of bromoform is violently exothermic. If the internal temperature exceeds 10 °C, bromoform degrades rapidly into carbon monoxide and potassium bromide, leading to dangerous gas evolution and an immediate collapse in yield.

-

-

Aging and Conversion: Once the addition is complete, remove the cooling bath and allow the reaction to warm to 20–25 °C. Stir vigorously for 3 hours[3][7].

-

Self-Validating Step: The reaction mixture will transition into a thick, heterogeneous suspension as potassium bromide (KBr) precipitates. The visual accumulation of this white precipitate confirms the progression of the epoxide formation and subsequent acyl bromide hydrolysis.

-

Analytical Checkpoint (IPC): Analyze an aliquot via GC-MS. The complete disappearance of the 3-methylcyclohexanone peak (m/z 112) validates the end of the conversion phase.

-

-

Quench and Workup: Dilute the reaction mixture with deionized water (200 mL) to dissolve the precipitated KBr salts. Extract the aqueous layer with methyl tert-butyl ether (MTBE) (2 × 100 mL).

-

Causality: This basic extraction safely removes unreacted bromoform and non-acidic organic impurities, leaving the target molecule in the aqueous phase as a potassium carboxylate salt.

-

-

Acidification and Isolation: Cool the aqueous phase to 0 °C and carefully acidify to pH 2 using 6M HCl. Extract the liberated carboxylic acid with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure to afford the crude product[3]. -

Diastereomeric Resolution: Because of the methyl group at the C3 position, the product is generated as a mixture of cis and trans diastereomers. Depending on downstream API requirements, the diastereomers can be separated via fractional recrystallization from hexanes/ethyl acetate or via continuous chromatography (e.g., SMB).

References

-

Oku, A., et al. "A Convenient One-Pot Synthesis of Quaternary α-Methoxy- and α-Hydroxycarboxylic Acids." Chemical and Pharmaceutical Bulletin, vol. 47, no. 5, 1999, pp. 684-686. URL:[Link]

-

Corey, E. J., and Link, J. O. "A general, catalytic, and enantioselective synthesis of α-amino acids." Journal of the American Chemical Society, vol. 114, no. 5, 1992, pp. 1906-1908. URL:[Link]

-

Scaffidi, A., et al. "The Synthesis of Carbohydrate α-Amino Acids Utilizing the Corey–Link Reaction." Australian Journal of Chemistry, vol. 57, no. 8, 2004, pp. 723-732. URL:[Link]

- Cortexyme, Inc. "Inhibitors of Lysine Gingipain." U.S. Patent US20210017167A1, 2021.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US20210017167A1 - Inhibitors of lysine gingipain - Google Patents [patents.google.com]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. Corey–Link reaction - Wikipedia [en.wikipedia.org]

- 5. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]

- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Chemoselective Reduction of 1-Methoxy-3-methylcyclohexane-1-carboxylic Acid to Alcohols

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Objective: To provide a comprehensive, self-validating methodological guide for the reduction of a highly sterically hindered

Mechanistic Rationale & Substrate Profiling

The reduction of 1-methoxy-3-methylcyclohexane-1-carboxylic acid to (1-methoxy-3-methylcyclohexyl)methanol presents a unique synthetic challenge dictated by its structural topology. The substrate features a fully substituted (tertiary)

This architecture introduces two primary constraints:

-

Extreme Steric Hindrance: The bulky environment around the C1 carbonyl carbon severely restricts the trajectory of incoming nucleophiles. Traditional intermolecular hydride donors often fail or stall at intermediate stages.

-

Chemoselectivity Requirements: The

-methoxy group must remain intact. While aliphatic ethers are generally stable to standard hydride sources, harsh Lewis acidic conditions (e.g.,

When utilizing standard Lithium Aluminum Hydride (

Conversely, Borane (

Figure 1: Decision tree for the reduction of sterically hindered α-alkoxy carboxylic acids.

Comparative Analysis of Reducing Agents

To optimize the workflow, we must evaluate the operational parameters of viable reducing agents. The data below synthesizes the expected performance based on the specific steric and electronic profile of the substrate 3.

| Reagent System | Chemoselectivity | Steric Tolerance | Workup Complexity | Expected Yield |

| Excellent (Ethers stable) | High (Intramolecular delivery) | Low (Methanol quench) | > 85% | |

| Moderate | Low (Carboxylate stalls) | High (Emulsion risk) | < 40% | |

| 1. | Excellent | High (Ester is highly reactive) | Moderate (Fieser workup) | > 80% |

Experimental Methodologies

Based on the comparative analysis, Method A (Borane Reduction) is the preferred route due to its step-economy and high tolerance for steric bulk. Method B (Two-Step Esterification/Reduction) is provided as a robust alternative if borane reagents are unavailable.

Method A: Direct Reduction via Borane-Tetrahydrofuran ( )

Causality & Logic: Borane is utilized in excess (2.5 - 3.0 eq) because the first equivalent is consumed by the acidic proton, evolving stoichiometric hydrogen gas. The reaction is refluxed to provide the thermal activation energy required to collapse the sterically crowded triacyloxyborane intermediate 4.

Figure 2: Mechanism of borane-mediated reduction via an acyloxyborane intermediate.

Step-by-Step Protocol:

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

-

Substrate Loading: Dissolve 1-methoxy-3-methylcyclohexane-1-carboxylic acid (1.0 eq, 10 mmol) in anhydrous THF (25 mL, 0.4 M).

-

Cooling & Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of

(2.5 eq, 25 mL) dropwise via syringe.-

Observation: Vigorous bubbling will occur as

gas is evolved. Dropwise addition prevents thermal runaway.

-

-

Thermal Activation: Once gas evolution ceases, remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (66 °C) for 4–6 hours. Monitor completion via TLC (Stain with Seebach's or PMA; the acid will trail, the alcohol will run higher).

-

Quenching: Cool the reaction back to 0 °C. Carefully add Methanol (10 mL) dropwise.

-

Causality: Methanol solvolyzes the intermediate borate esters, liberating the free primary alcohol and converting the boron species into volatile trimethyl borate,

.

-

-

Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous

(30 mL). Extract the aqueous layer with Ethyl Acetate (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous

Method B: Two-Step Esterification and Reduction

Causality & Logic: To bypass the unreactive lithium carboxylate salt, the acid is first converted to a methyl ester. Because Fischer esterification is sterically disfavored at the tertiary carbon, alkylation of the carboxylate with Iodomethane (

Step-by-Step Protocol:

-

Esterification:

-

Dissolve the acid (1.0 eq) in anhydrous DMF. Add anhydrous

(2.0 eq) and Iodomethane (1.5 eq). Stir at room temperature for 12 hours. -

Quench with water, extract with Diethyl Ether, wash extensively with water (to remove DMF) and brine, dry, and concentrate to yield the methyl ester.

-

-

Reduction:

-

In a flame-dried flask under Argon, suspend

(1.5 eq) in anhydrous THF at 0 °C. -

Dropwise, add the methyl ester (1.0 eq) dissolved in THF.

-

Stir at room temperature for 2 hours.

-

-

Fieser Workup (Critical Step):

-

For every

grams of-

mL of distilled

-

mL of 15% aqueous

-

mL of distilled

-

mL of distilled

-

Causality: This exact stoichiometric sequence forces the aluminum salts to precipitate as a granular, white solid (sodium aluminate) rather than a gelatinous emulsion.

-

Stir vigorously for 15 minutes until the salts turn completely white. Filter through a pad of Celite, wash the filter cake with Ethyl Acetate, and concentrate the filtrate to yield the pure alcohol.

-

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the isolated product must be validated against expected spectroscopic milestones. The reduction of the carboxylic acid to the primary alcohol alters the functional group landscape significantly, while the stereocenters at C1 and C3 remain unperturbed.

-

Infrared Spectroscopy (IR):

-

Starting Material: Exhibits a broad, characteristic carboxylic acid

stretch from -

Product: The

stretch at

-

-

Proton NMR (

,-

The newly formed

protons will appear as a distinct signal around -

The

-methoxy singlet (

-

References

- Reduction of carboxylic acids to primary alcohols using LiAlH4.Master Organic Chemistry.

- Reduction of Cyclopropanecarboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions.ResearchGate.

- Reduction of Carboxylic Acids and Their Derivatives.Chemistry Steps.

- Chem 115 - Andrew G Myers Research Group.Harvard University.

Sources

Troubleshooting & Optimization

Separation of cis and trans diastereomers of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Separation of cis- and trans-1-Methoxy-3-methylcyclohexane-1-carboxylic acid

Technical Support Center: Isomer Separation Guide

Welcome to the Technical Support Hub. You are likely accessing this guide because you are facing difficulties resolving the diastereomers of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid .

This molecule presents a classic but stubborn challenge in medicinal chemistry: a 1,3-disubstituted cyclohexane with a quaternary center at C1. Unlike simple acids, the quaternary center prevents easy epimerization (equilibration) to the thermodynamic product using base, meaning you must rely entirely on physical separation.

This guide prioritizes Chromatography (HPLC/SFC) for analysis and Derivatization-Based Flash Chromatography for preparative isolation, as these are the most robust protocols for this specific class of ether-acids.

Part 1: Quick Diagnostic & Strategy Selector

Before proceeding, identify your current bottleneck to select the correct workflow.

| Current Issue | Recommended Workflow | Primary Technology |

| Analytical Separation (Checking ratios, purity) | Workflow A | Reverse Phase HPLC (Acidic) |

| Prep Scale < 100 mg (High purity needed) | Workflow A (Scaled) | Prep-HPLC (C18 or Chiral) |

| Prep Scale > 100 mg - 10 g (Cost-effective) | Workflow B | Methyl Ester Derivatization + Flash |

| Poor Resolution on Silica (Tailing peaks) | Workflow B | Convert to Ester |

| Confirmation of Identity (Which is cis?) | Workflow C | NOESY NMR Spectroscopy |

Part 2: Detailed Workflows & Protocols

Workflow A: Analytical & Prep HPLC Separation

Best for: Rapid analysis, purity checks, and small-scale isolation.

The Challenge: The free carboxylic acid moiety causes peak tailing on silica and C18 due to dimerization and ionization. The methoxy group adds lipophilicity but lacks strong directional H-bonding.

Protocol:

-

Column Selection:

-

Primary: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

-

Alternative (Superior Separation): Immobilized Polysaccharide Chiral Columns (e.g., Chiralpak IC or AD-H). Note: Even though these are diastereomers, chiral selectors often discriminate the 3D "shape" of cyclohexane isomers better than achiral C18.

-

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid (or 0.1% TFA). Acid is mandatory to keep the COOH protonated.

-

Solvent B: Acetonitrile (MeCN).[1]

-

-

Gradient:

-

Start: 5% B.

-

Ramp: 5% to 60% B over 15 minutes.

-

Tip: 1,3-disubstituted cyclohexanes often elute closely. A shallow gradient (e.g., 0.5% increase per minute) is often required.

-

Troubleshooting HPLC:

-

Q: My peaks are splitting or tailing.

-

A: Increase buffer strength. Switch from 0.1% Formic Acid to 10 mM Ammonium Formate (pH 3.0) . The ionic strength helps suppress silanol interactions.

-

-

Q: I see no separation on C18.

-

A: Switch to a Phenyl-Hexyl column. The pi-pi interactions (if you have any aromatic impurities) or the different steric selectivity of the phenyl ring often resolves cyclohexane diastereomers better than alkyl chains.

-

Workflow B: The "Ester-Flash-Hydrolysis" Loop (Gold Standard)

Best for: Gram-scale isolation where direct acid separation is streaky or difficult.

Direct chromatography of carboxylic acids on silica gel is rarely efficient due to "streaking." Converting the acid to a methyl ester eliminates hydrogen bond dimerization, allowing sharp separation of the diastereomers.

Step-by-Step Protocol:

-

Esterification:

-

Dissolve crude acid in MeOH.[2]

-

Add 2.0 eq. TMS-Diazomethane (fastest) OR cat.

(cheaper). -

Stir 1 hr. Quantitative conversion is expected.

-

-

Separation (Flash Chromatography):

-

Stationary Phase: Standard Silica Gel (40-63 µm).

-

Eluent: Hexanes/Ethyl Acetate (gradient 0%

20% EtOAc). -

Observation: The cis-diester (diequatorial conformation) usually elutes later (more polar) than the trans-isomer (axial/equatorial), though this depends on the specific shielding of the methoxy group.

-

-

Hydrolysis:

-

Isolate the separated ester fractions.

-

Dissolve in THF/Water (3:1).

-

Add LiOH (3.0 eq). Stir at RT for 4-12 hrs.

-

Acidify with 1M HCl and extract with EtOAc.

-

Why this works: The difference in

Workflow C: Structural Assignment (NOESY)

How do I know which peak is which?

You cannot rely solely on elution order. You must use NMR.

-

Geometry:

-

Cis-isomer: The C1-Methoxy and C3-Methyl are on the same side.

-

Trans-isomer: They are on opposite sides.

-

-

Conformation (1,3-system):

-

NOE Signal:

-

Perform a 1D-NOESY irradiating the C3-Methyl group.

-

Cis (diequatorial): You will see a correlation to the C1-Methoxy group (spatial proximity is moderate) but distinct correlations to the axial protons at C2 and C4.

-

Trans (axial/equatorial): If the C3-Me is equatorial and C1-OMe is axial, you will see strong 1,3-diaxial interactions with other axial protons, distinguishing the spectrum.

-

Part 3: Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for separating these isomers.

Caption: Decision tree for selecting between direct HPLC separation and the derivatization-hydrolysis workflow based on scale and resolution efficiency.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just recrystallize the acid? A: While possible, 1-methoxy-cyclohexanecarboxylic acids often form "oils" or low-melting solids due to the disruption of the crystal lattice by the flexible methoxy group and the methyl substituent. Unless you have a specific chiral amine (like (R)-phenylethylamine) to form a crystalline salt, chromatography is faster and higher yielding [1].

Q2: Which isomer is the "cis" isomer? A: Nomenclature can be tricky. By IUPAC convention for cyclohexane, cis usually refers to the substituents being on the same side of the ring plane. In a 1,3-disubstituted system, the cis isomer (diequatorial) is generally more thermodynamically stable than the trans isomer. However, because C1 is quaternary, you must confirm this via NOESY NMR. Do not assume the major product of a non-equilibrium reaction is the cis isomer [2].

Q3: Can I use a Chiral Column for non-chiral diastereomers? A: Yes, absolutely. Chiral stationary phases (CSPs) like Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD/IA) create a "groove" that fits specific molecular shapes. Diastereomers have different 3D shapes. Often, a CSP will separate diastereomers that co-elute on C18 because the CSP recognizes the steric bulk of the C3-methyl group differently [3].

Q4: The methoxy group is acid-labile. Will it survive hydrolysis? A: A methyl ether is generally stable to basic hydrolysis (LiOH/THF). It is also stable to mild acidic HPLC conditions (0.1% Formic acid). Avoid using BBr3 or strong Lewis acids, which would cleave the methyl ether. The ester hydrolysis step using LiOH is perfectly safe for the methoxy group.

References

-

Separation of Cyclohexane Carboxylic Acids via Salt Formation

-

HPLC Separation of Cyclohexane Isomers

- Chiral Column Utility for Diastereomers: Source: BenchChem / General Chromatography Principles Title: A Comparative Guide to Chiral HPLC Analysis of Cyclic Carboxylic Acids.

Sources

- 1. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

Overcoming steric hindrance at the C1 position during nucleophilic substitution

Technical Support Center: Overcoming Steric Hindrance at the C1 Position in Nucleophilic Substitutions

Welcome to the Advanced Synthesis Troubleshooting Center. Nucleophilic substitution at the C1 position—whether it is the anomeric carbon in carbohydrate chemistry or a sterically encumbered primary aliphatic carbon—presents unique thermodynamic and kinetic challenges. This guide provides drug development professionals and synthetic chemists with causality-driven solutions, validated protocols, and mechanistic insights to bypass steric barriers.

Diagnostic Workflow

Decision matrix for troubleshooting C1 steric hindrance based on substrate class.

Module 1: Carbohydrate C1 Anomeric Substitutions (Glycosylation)

Context: In glycosylation, the C1 anomeric position is notoriously hindered by axial/equatorial substituents. Bulky C2 protecting groups, in particular, severely impede the trajectory of incoming nucleophiles.

Q1: My O-glycosylation is yielding low anomeric selectivity and poor conversion due to a bulky C2-pivaloyl protecting group. How can I overcome this steric shielding?

Analyst Insight (Causality): The C2-pivaloyl (Piv) group is highly sterically demanding. While it effectively directs 1,2-trans glycosylation via neighboring group participation (NGP) by forming a stable dioxolenium ion intermediate, its sheer bulk can block the approach of large, complex alcohol nucleophiles (e.g., steroidal or macrocyclic aglycones). The steric clash raises the activation energy (

Q2: We are attempting a C-glycosylation to synthesize a hydrolytically stable glycomimetic, but traditional nucleophilic additions to C1-halides are failing. What is the modern standard?

Analyst Insight (Causality): Direct

Protocol 1: Electrochemical C-Glycosylation via e-XAT

Self-validating system: The use of DIPEA acts as both the XAT reagent and anodic sacrificial reagent, ensuring a neutral pH profile that prevents degradation of acid-sensitive protecting groups during the run[2].

-

Preparation: In an undivided electrochemical cell equipped with a carbon cloth anode and a nickel cathode, dissolve the glycosyl bromide donor (1.0 equiv) and the alkene acceptor (2.0 equiv) in a 0.1 M solution of

in DMF/THF[2]. -

Catalyst/Reagent Addition: Add

(10 mol%), a suitable ligand (e.g., dtbbpy, 10 mol%), and DIPEA (2.0 equiv)[2]. -

Electrolysis: Apply a constant current of 2-5 mA. Monitor the reaction via TLC/LC-MS. The e-XAT process generates a C1 radical, bypassing the steric hindrance of a traditional

transition state[2]. -

Validation: The reaction is complete when the glycosyl bromide is consumed. The stereochemical outcome (alpha/beta ratio) is validated via 1D NOESY NMR.

Module 2: Aliphatic and Bicyclic C1 Steric Hindrance

Context: Primary carbons are typically excellent

Q3: My

Protocol 2: Ultrasound-Assisted with Phase Transfer Catalysis

-

Setup: In a thick-walled flask suitable for sonication, combine 1-bromododecane (1.0 equiv) and the bulky nucleophile (1.5 equiv) in a biphasic solvent system (e.g., Toluene/Water)[3].

-

Catalyst: Add a quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB, 0.1 equiv) to act as the phase-transfer catalyst[3].

-

Sonication: Place the flask in an ultrasonic cleaning bath. The water level in the bath should match the reaction mixture level[3]. The acoustic cavitation generates localized high temperatures and pressures that provide the kinetic energy to overcome the steric barrier at C1[3].

-

Isolation: Separate the organic layer, wash with brine, dry over

, and purify via column chromatography.

Q4: I am working with 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane. The rigid bicyclic core is blocking the backside attack on the C1-bromomethyl group. What are my options?

Analyst Insight (Causality): The primary challenge is significant steric hindrance imposed by the rigid, cup-shaped bicyclo[3.1.0]hexane core[4]. This bulky framework physically obstructs the

Quantitative Impact of Reaction Parameters on Hindered C1 Substitutions

| Parameter / Strategy | Mechanism of Action | Effect on Sterically Hindered C1 | Preferred Substrate Class |

| Polar Aprotic Solvents (DMF, DMSO) | Solvates cations, leaving nucleophilic anions "bare" and highly reactive. | Increases | Aliphatic C1, Bicyclic C1 |

| Electrochemical XAT | Converts closed-shell electrophile to a C1 radical. | Bypasses | Anomeric C1 (C-Glycosides) |

| Acoustic Cavitation (Sonication) | Provides massive localized kinetic energy via microbubble collapse. | Overcomes high | Long-chain Aliphatic C1 |

| Linear Nucleophiles (e.g., | Minimizes steric footprint during the | Dramatically increases yield in rigid systems. | Neopentyl / Bicyclic C1 |

References[3] Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane. Benchchem. Available at:https://www.benchchem.com/product/b1383993[4] Overcoming steric hindrance in reactions of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane. Benchchem. Available at:https://www.benchchem.com/product/b1383993#overcoming-steric-hindrance[1] Glycosyl Stille Cross-Coupling with Anomeric Nucleophiles – A General Solution to a Long-Standing Problem of Stereocontrolled Synthesis of C-Glycosides. Thieme Connect. Available at:https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0034-1380155[2] Electrochemical Glycosylation via Halogen-Atom-Transfer for C-Glycoside Assembly. ACS Catalysis. Available at:https://pubs.acs.org/doi/10.1021/acscatal.4c02741

Sources

Optimizing recrystallization solvents for 1-Methoxy-3-methylcyclohexane-1-carboxylic acid

Welcome to the Technical Support Center for the purification and recrystallization of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid (CAS: 53382-22-2).

As an amphiphilic molecule containing a highly polar carboxylic acid moiety, a moderately polar methoxy ether, and a lipophilic methylcyclohexane backbone, this compound presents unique solubility challenges. This guide is designed for researchers and drug development professionals to systematically optimize solvent selection, prevent phase separation ("oiling out"), and maximize crystalline yield.

Part 1: Physiochemical Profiling & Solvent Selection

The fundamental principle of recrystallization relies on temperature-dependent solubility: the target compound must exhibit low solubility at room temperature but high solubility at elevated temperatures[1]. Because 1-Methoxy-3-methylcyclohexane-1-carboxylic acid has competing polar and non-polar regions, highly protic solvents (like methanol) often dissolve it too readily, while purely non-polar solvents (like hexane) fail to solvate the polar functional groups.

Table 1: Quantitative Solubility & Solvent Suitability Profile

| Solvent System | Polarity Index | Est. Solubility (20°C) | Est. Solubility (Boiling) | Suitability / Rationale |

|---|---|---|---|---|

| Water | 10.2 | Insoluble | Sparingly Soluble | Poor: High polarity rejects the lipophilic cyclohexane ring. |

| Methanol | 5.1 | High | Very High | Poor: Disrupts carboxylic acid dimers; solute remains dissolved. |

| Ethyl Acetate | 4.4 | Moderate | High | Good: Excellent single solvent if volumes are strictly minimized. |

| Toluene | 2.4 | Low | High | Excellent: Ideal thermal gradient for amphiphilic compounds. |